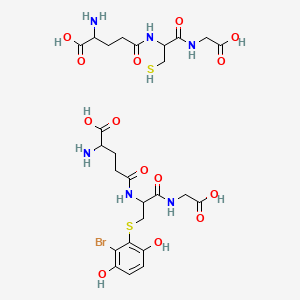

2-Br-(Diglutathion-S-yl)hydroquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Br-(Diglutathion-S-yl)hydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C26H35BrN6O14S2 and its molecular weight is 799.627. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Early Cellular Changes

Studies have documented early morphological changes in renal cells post-exposure to 2-Br-(diGSyl)HQ. These include alterations in the plasma membrane, nuclear morphology, and mitochondrial structure within just 30 minutes of administration. Notably, the desquamation of the brush border membrane and fragmentation of DNA were observed shortly after exposure, indicating rapid cellular distress .

Structure-Activity Relationship

Comparative studies have shown that other derivatives of brominated hydroquinones exhibit varying degrees of nephrotoxicity. For instance, 2-Br-3-(glutathion-S-yl)hydroquinone is significantly less toxic than 2-Br-(diGSyl)HQ, requiring higher doses to elicit similar effects . This difference underscores the importance of understanding the structure-activity relationships among hydroquinone derivatives for predicting their toxicological profiles.

Potential Therapeutic Implications

Despite its toxicity, there are indications that compounds related to 2-Br-(diGSyl)HQ may possess therapeutic potential. The ability of certain hydroquinone derivatives to interact with biological systems suggests they could be explored for applications beyond nephrotoxicity. For example, some naphthoquinone derivatives have been shown to exhibit antimicrobial and antitumor activities by disrupting essential cellular processes in pathogens and cancer cells .

Transport Mechanisms

The transport mechanisms involved in the nephrotoxic effects of 2-Br-(diGSyl)HQ have been investigated using various inhibitors. Probenecid, an organic anion transport inhibitor, provided only slight protection against nephrotoxicity, suggesting that traditional organic ion transport systems may not play a significant role in mediating its effects . In contrast, inhibition of renal gamma-glutamyl transpeptidase was found to confer substantial protection against toxicity .

Case Studies

Several case studies highlight the implications of 2-Br-(diGSyl)HQ in nephrotoxicity research:

- Acute Nephrotoxicity in Rats : A study demonstrated that administration of 30 µmol/kg resulted in significant renal damage characterized by elevated blood urea nitrogen levels and extensive histological alterations within hours post-administration .

- Mechanistic Insights : Research focusing on mitochondrial function revealed a decrease in respiratory control ratios following expo

特性

CAS番号 |

114783-67-4 |

|---|---|

分子式 |

C26H35BrN6O14S2 |

分子量 |

799.627 |

同義語 |

2-bromo-(diglutathion-S-yl)hydroquinone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。